1-(4-Aminophenyl)isoquinoline

Descripción general

Descripción

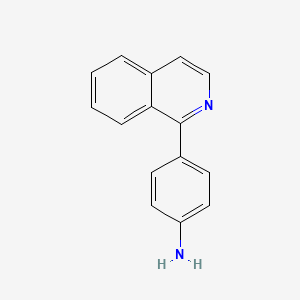

1-(4-Aminophenyl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The compound features an isoquinoline ring system with an amino group attached to the phenyl ring at the fourth position. This structural configuration imparts unique chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)isoquinoline can be synthesized through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and solvents are selected to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Aminophenyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Functionalized isoquinoline derivatives with diverse substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Phosphodiesterase Inhibition:

1-(4-Aminophenyl)isoquinoline has been studied extensively for its potential as a phosphodiesterase inhibitor. Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for various cellular signaling pathways. Inhibiting these enzymes can lead to elevated levels of cyclic nucleotides, potentially treating conditions like cardiovascular diseases and inflammation.

- Case Study: Research indicates that derivatives of this compound exhibit significant inhibitory effects on both calcium-independent and calcium-dependent phosphodiesterases, with IC50 values ranging from 0.2 to 25 µM. These compounds demonstrated a marked difference in specificity towards cyclic AMP and cyclic GMP hydrolysis, suggesting their potential therapeutic applications in managing diseases associated with cyclic nucleotide signaling .

Biological Research

Receptor Binding Studies:

The structural characteristics of this compound allow it to interact with various biological targets, making it a valuable compound in receptor binding studies. Its ability to bind effectively to specific receptors can help elucidate mechanisms of action for various biological processes.

- Research Findings: Studies have shown that modifications to the amino group in this compound can enhance its potency and selectivity against specific phosphodiesterase isoforms. This highlights the compound's potential as a lead structure for developing targeted therapies .

Industrial Applications

Synthesis of Organic Compounds:

In addition to its biological applications, this compound serves as a building block in organic synthesis. Its unique structure enables the creation of complex organic molecules and natural product analogs.

- Industrial Use: The compound is utilized in the development of dyes, pigments, and other industrial chemicals due to its chemical reactivity and ability to undergo various transformations .

Mecanismo De Acción

The mechanism of action of 1-(4-Aminophenyl)isoquinoline involves its interaction with specific molecular targets. For example, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides. This leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in cellular signaling pathways .

Comparación Con Compuestos Similares

1-(4-Aminobenzyl)isoquinoline: Similar structure but with a benzyl group instead of a phenyl group.

Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.

Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness: 1-(4-Aminophenyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase enzymes sets it apart from other isoquinoline derivatives .

Actividad Biológica

1-(4-Aminophenyl)isoquinoline is a heterocyclic compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features an isoquinoline core with an amino group attached to a phenyl ring at the para position. Its molecular formula is , and it has a molecular weight of 220.27 g/mol. The structural configuration allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The primary mechanism of action for this compound involves its role as a phosphodiesterase (PDE) inhibitor . This compound has been shown to inhibit both calcium-independent and calcium-dependent phosphodiesterases in rat cerebral cortex, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are crucial for various cellular signaling pathways, influencing processes such as neurotransmission and muscle contraction .

Biological Activity

This compound exhibits several biological activities that have been documented in various studies:

- Phosphodiesterase Inhibition : Research indicates that derivatives of this compound are potent inhibitors of phosphodiesterases, with IC50 values ranging from 0.2 to 25 µM. They demonstrate higher potency against cyclic AMP hydrolysis compared to cyclic GMP hydrolysis .

- Neuroprotective Effects : In studies involving rat brain slices, this compound has been shown to enhance the accumulation of cAMP significantly, suggesting potential neuroprotective effects through modulation of neuronal signaling pathways .

- Anticancer Potential : Some derivatives have exhibited cytotoxic activities against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, certain isoquinoline derivatives have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting G2/M phase arrest .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Phosphodiesterase Inhibition : A study evaluated the inhibition of phosphodiesterases from rat cerebral cortex using various derivatives of this compound. The results indicated that these compounds could significantly potentiate forskolin-induced cAMP accumulation by 100-700% .

- Cytotoxicity Studies : Another investigation focused on the anticancer properties of isoquinoline derivatives, revealing that specific compounds could inhibit cell growth in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Propiedades

IUPAC Name |

4-isoquinolin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAHMYLDDYBINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207722 | |

| Record name | 1-(4-Aminophenyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58992-84-0 | |

| Record name | 1-(4-Aminophenyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058992840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Aminophenyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.